Dihydroaeruginoic acid is synthesized by Pseudomonas aeruginosa, particularly under conditions of iron limitation. The biosynthetic pathway involves the conversion of salicylate, an intermediate derived from chorismate, and cysteine, leading to the formation of dihydroaeruginoic acid through a series of enzymatic reactions. It is categorized under non-ribosomal peptides, which are synthesized by multi-enzyme complexes known as peptide synthetases .
The synthesis of dihydroaeruginoic acid begins with salicylate and cysteine. The key genes involved in this biosynthetic process include pchD and pchC, which are part of the pchDCBA operon.
The molecular formula of dihydroaeruginoic acid is , with a molecular weight of approximately 223.25 g/mol .
Molecular modeling studies suggest that the structure allows for effective chelation of iron ions, enhancing its role in iron acquisition for bacteria.
Dihydroaeruginoic acid participates in several chemical reactions primarily related to its function as a siderophore:
The mechanism of action of dihydroaeruginoic acid primarily revolves around its ability to sequester iron from the environment:
Dihydroaeruginoic acid possesses several notable physical and chemical properties:
Dihydroaeruginoic acid has several scientific applications:
PchE (156 kDa) and PchF (197 kDa) exhibit conserved domain architectures typical of nonribosomal peptide synthetases:
PchE specifically incorporates salicylate and cysteine to form the hydroxyphenyl-thiazoline intermediate. This intermediate remains covalently bound to PchE until hydrolytically released as dihydroaeruginoic acid by an accessory thioesterase (PchC) [3] [6]. The integrated thioesterase domain of PchF is not involved in dihydroaeruginoic acid release but is essential for pyochelin termination [6].
Table 1: Enzymatic Domains in Dihydroaeruginoic Acid Synthesis
Protein | Molecular Weight | Domains | Function in Pathway |
---|---|---|---|
PchE | 156 kDa | Adenylation (A), Thiolation (T), Condensation/Cyclization (C) | Activates salicylate and cysteine; forms first thiazoline ring |
PchF | 197 kDa | Adenylation (A), Thiolation (T), Condensation/Cyclization (C), Thioesterase (TE) | Activates second cysteine; elongates chain; releases pyochelin |
PchC | 28 kDa | Type II thioesterase | Editing function; hydrolyzes mischarged intermediates |
Dihydroaeruginoic acid biosynthesis requires two primary substrates:
The condensation domain of PchE catalyzes nucleophilic attack by the cysteine amino group on the salicyl-thioester, forming a linear intermediate. Subsequent cyclization generates the thiazoline ring characteristic of dihydroaeruginoic acid. In vitro reconstitution experiments confirm that purified PchE, PchD, and accessory enzymes suffice to convert salicylate and cysteine into dihydroaeruginoic acid [3]. Substrate analogs like 2-aminobutyrate can be erroneously incorporated by PchE, but the editing function of PchC thioesterase removes these noncognate intermediates to maintain pathway fidelity [6].
Dihydroaeruginoic acid production is tightly repressed under iron-replete conditions through the ferric uptake regulator protein. Ferric uptake regulator binds iron as a corepressor and directly interacts with Fur boxes in the promoter regions of the pchDCBA and pchEF operons [1] [6]. The pchDCBA promoter contains two overlapping ferric uptake regulator binding sites that overlap with tandem transcription start sites, enabling high-affinity repression when intracellular iron concentrations are sufficient [1]. Ferric uptake regulator-mediated repression ensures dihydroaeruginoic acid and pyochelin biosynthesis occurs only during iron starvation, conserving cellular resources.
A positive feedback loop amplifies dihydroaeruginoic acid and pyochelin production under iron limitation:
Translational fusions (pchD'-'lacZ and pchE'-'lacZ) demonstrate that both operons require PchR and pyochelin for full induction. This autoinduction mechanism enables Pseudomonas aeruginosa to rapidly amplify siderophore production in response to iron scarcity [3] [6].
Table 2: Regulatory Elements Controlling Dihydroaeruginoic Acid Biosynthesis
Regulatory Element | Function | Effect on Dihydroaeruginoic Acid Production |
---|---|---|
Ferric uptake regulator | Repressor (Fe²⁺-bound) | Represses transcription under high iron |
PchR | Transcriptional activator | Induces operon expression when bound to pyochelin |
Fur boxes | DNA binding sites | Ferric uptake regulator binding prevents RNA polymerase access |
pch promoters | Transcriptional initiation | Contain overlapping Ferric uptake regulator sites and PchR binding elements |
The pchDCBA operon encodes enzymes for salicylate biosynthesis and activation:
This operon is cotranscribed as a single 4.4 kb mRNA under iron limitation [1]. Polar mutations in pchD abolish dihydroaeruginoic acid and pyochelin production while simultaneously reducing pchBA expression, confirming the operon's essential role in generating activated salicylate precursors [3]. The coregulation ensures stoichiometric production of salicylate-activating enzymes (PchD) and downstream peptide synthetases (PchE/PchF), optimizing metabolic flux through the pathway. This genetic organization allows synchronized expression of all components required for converting chorismate into dihydroaeruginoic acid and pyochelin during iron starvation [2] [3].
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